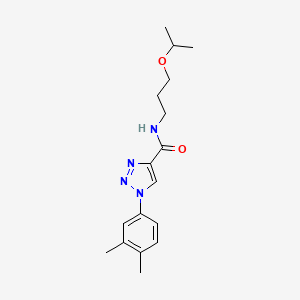
3-(4-morpholin-4-ylphenyl)-N-propyl-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-morpholin-4-ylphenyl)-N-propyl-1,2,4-oxadiazole-5-carboxamide” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals due to its polarity and ability to form hydrogen bonds . The compound also features an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms. Oxadiazole derivatives have been found to exhibit a wide range of biological activities .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Oxadiazole derivatives, including structures related to 3-(4-morpholin-4-ylphenyl)-N-propyl-1,2,4-oxadiazole-5-carboxamide, are synthesized through various chemical reactions. These compounds exhibit significant reactivity, making them suitable for further chemical modifications and applications in drug discovery and materials science. For instance, the reaction between Δ2-oxazolin-5-ones and nitrosobenzene forming 1,2,4-oxadiazolines highlights the chemical reactivity and potential for creating novel compounds with diverse applications (Rodriguez et al., 1983).
Antimicrobial and Antifungal Activities
Compounds structurally similar to the query molecule have been reported to possess antimicrobial and antifungal activities. For example, new 1,2,4-triazole derivatives containing the morpholine moiety have been evaluated for their antimicrobial agents, showcasing the importance of such structures in developing new antimicrobial treatments (Sahin et al., 2012).
Anti-inflammatory Properties
1,3,4-Oxadiazole derivatives have been synthesized and characterized for their anti-inflammatory studies. These compounds, derived from morpholine and related structures, indicate the potential use of oxadiazole derivatives in treating inflammation and related disorders (Somashekhar & Kotnal, 2019).
Antituberculosis and Anticancer Activities
The diverse biological activities of oxadiazole and morpholine derivatives extend to antituberculosis and anticancer properties. Such compounds have been synthesized and tested against Mycobacterium tuberculosis, demonstrating their potential in tuberculosis treatment strategies (Gezginci et al., 1998).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(3-propan-2-yloxypropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-12(2)23-9-5-8-18-17(22)16-11-21(20-19-16)15-7-6-13(3)14(4)10-15/h6-7,10-12H,5,8-9H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETJFYJOUIGSNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCCCOC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-Amino-N-cyclopropyl-3-methyl-N-[(2-methylphenyl)methyl]butanamide;2,2,2-trifluoroacetic acid](/img/structure/B2445854.png)
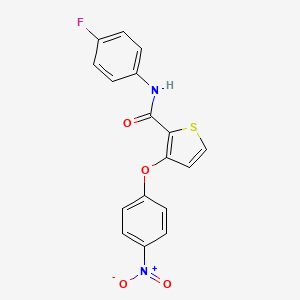

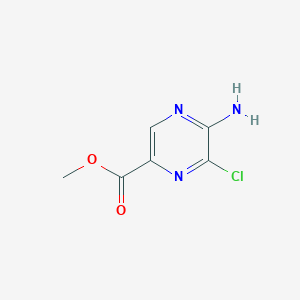


![1'-(3,3-Diphenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2445868.png)
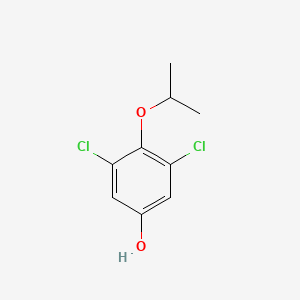
![5-[(3,4-Dimethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2445870.png)
![6-amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2445871.png)
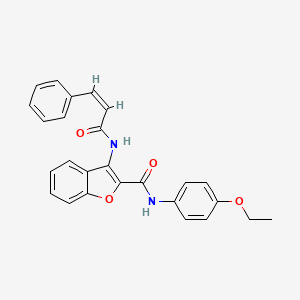

![[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2445876.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2445877.png)